molecular formula C8H14N2O3S B12085386 N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide

Cat. No.: B12085386
M. Wt: 218.28 g/mol
InChI Key: FXNNXIWFJJWHRT-UHFFFAOYSA-N
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Description

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine-3-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Similar structure but lacks the cyclopropanesulfonyl group.

    Cyclopropanesulfonyl chloride: Used as a reagent in the synthesis of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide.

    Pyrrolidine-3-carboxylic acid: The precursor in the synthesis of the compound

Uniqueness

This compound is unique due to the presence of both the cyclopropanesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

N-cyclopropylsulfonylpyrrolidine-3-carboxamide

InChI

InChI=1S/C8H14N2O3S/c11-8(6-3-4-9-5-6)10-14(12,13)7-1-2-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

FXNNXIWFJJWHRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2CCNC2

Origin of Product

United States

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